molecular formula C22H24N4O2 B2446693 (3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1798487-56-5

(3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2446693
CAS No.: 1798487-56-5
M. Wt: 376.46
InChI Key: GUWKETRHSIKVSE-UHFFFAOYSA-N
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Description

(3-(4-Methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic chemical compound designed for research and development purposes. Its structure incorporates a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its stability and ability to participate in hydrogen bonding, which can be crucial for binding to biological targets . The integration of the 1,2,3-triazole motif with a methanone linker and an azepane ring makes this compound a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound in various applications, including as a building block in drug discovery programs, particularly in the synthesis of potential pharmacologically active agents. The structural features of this compound are common in the exploration of new therapeutic agents, with similar triazole-containing compounds being investigated for a range of biological activities such as anticancer, antimicrobial, and anti-inflammatory effects . Furthermore, its defined structure makes it suitable for use in chemical biology for probing enzyme mechanisms or as a standard in analytical chemistry development. This product is intended for use by qualified research professionals in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(4-methoxyphenyl)azepan-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-20-12-10-17(11-13-20)18-7-5-6-14-25(16-18)22(27)21-15-23-26(24-21)19-8-3-2-4-9-19/h2-4,8-13,15,18H,5-7,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWKETRHSIKVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxyphenyl Group: This step might involve nucleophilic substitution reactions.

    Formation of the Triazole Ring: This can be done using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.

    Final Coupling: The final step would involve coupling the azepane and triazole moieties under suitable conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, KMnO4, or H2O2.

    Reduction: Reagents like LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules. They can also serve as ligands in coordination chemistry.

Biology

In biological research, these compounds might be studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, altering their function. For example, they might inhibit enzyme activity by binding to the active site or modulate receptor activity by mimicking or blocking natural ligands.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: can be compared with other azepane or triazole-containing compounds.

    Azepane derivatives: These often exhibit similar biological activities and can be used in similar applications.

    Triazole derivatives: These are known for their stability and versatility in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical properties not seen in other compounds.

Biological Activity

The compound (3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antioxidant effects, and other pharmacological implications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20N4O\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}

This structure comprises a phenyl ring substituted with a methoxy group, an azepane moiety, and a triazole ring, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

CompoundCell Line TestedIC50 (µg/mL)
Compound AMDA-MB23142.5
Compound BHCT11664.3
Compound CMia-PaCa268.4

In one study, derivatives of triazole were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results demonstrated that certain compounds were more cytotoxic against U-87 than MDA-MB-231 cells .

Antioxidant Activity

Antioxidant properties are critical for combating oxidative stress-related diseases. The DPPH radical scavenging assay is commonly employed to evaluate antioxidant activity. Compounds derived from the methoxyphenyl group have been shown to exhibit antioxidant activities surpassing that of ascorbic acid.

CompoundDPPH Scavenging Activity
Compound D1.4 times higher than ascorbic acid
Compound E1.35 times higher than ascorbic acid

These findings suggest that the incorporation of the methoxyphenyl group enhances the radical scavenging capacity of the compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It may activate apoptotic pathways leading to programmed cell death in malignant cells.
  • Antioxidant Defense : By scavenging free radicals, it reduces oxidative damage to cellular components.

Case Studies

Several studies have explored the efficacy of related compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for anticancer activity against various cell lines. The results indicated a correlation between structural modifications and enhanced biological activity .
  • Antioxidant Evaluation : Another investigation focused on the antioxidant potential of methoxy-substituted phenyl compounds using DPPH assays, revealing their superior performance compared to traditional antioxidants like vitamin C .

Q & A

Q. Table 1: Key Reaction Parameters from Literature

StepReagents/ConditionsYield RangeReference
Azepane formationNaBH₃CN, MeOH, 0°C → RT65–75%
Triazole couplingCuI, DIPEA, DMF, 60°C70–85%
Methanone linkageEDCI/HOBt, CH₂Cl₂, RT60–70%

What advanced techniques are recommended for structural elucidation and validation?

Basic Research Question

  • X-ray crystallography : Resolve crystal lattice parameters (e.g., space group, unit cell dimensions) to confirm stereochemistry .
  • NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify methoxyphenyl (δ 3.8 ppm for OCH₃) and triazole (δ 8.1–8.3 ppm) proton environments .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

How should researchers design assays to evaluate biological activity against neurological targets?

Advanced Research Question

  • In vitro assays :
    • Enzyme inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s method or fluorometric assays .
    • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with IC₅₀ calculations .
  • In silico studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to neurotransmitter transporters .

How can contradictions in reported biological activity data be resolved?

Advanced Research Question

  • Standardize assays : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and controls (e.g., donepezil for AChE inhibition) to minimize variability .
  • Validate mechanisms : Combine kinetic studies (e.g., Lineweaver-Burk plots) with siRNA knockdown to confirm target specificity .
  • Meta-analysis : Compare datasets across studies using statistical tools (ANOVA, p-value adjustments) to identify outliers .

What strategies enhance pharmacological properties through structural modifications?

Advanced Research Question

  • Azepane modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Triazole substitutions : Replace phenyl with heteroaromatic rings (e.g., pyridyl) to modulate solubility and target selectivity .
  • Prodrug design : Esterify the methanone group to enhance blood-brain barrier permeability .

Q. Table 2: Derivative Activity Trends

ModificationBioactivity ChangeReference
4-Fluorophenyl triazole↑ AChE inhibition (IC₅₀ = 12 nM)
Azepane N-methylation↓ Cytotoxicity (HeLa cells)

Which computational methods elucidate the compound’s mechanism of action?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with AChE) over 100-ns trajectories to assess binding stability .
  • QSAR modeling : Corrogate substituent effects with bioactivity using Hammett constants or logP values .

How can environmental stability and degradation pathways be analyzed?

Basic Research Question

  • Photodegradation studies : Expose to UV light (λ = 254 nm) and monitor decomposition via HPLC .
  • Hydrolytic stability : Test in buffers (pH 1–13) at 37°C; use LC-MS to identify breakdown products (e.g., methoxyphenyl fragments) .

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